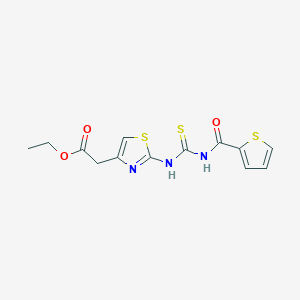

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate

Beschreibung

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate (CAS: 431892-85-2) is a thiazole-based heterocyclic compound with the molecular formula C₁₃H₁₃N₃O₃S₃ and a molar mass of 355.46 g/mol . Its structure features a thiazole core substituted with a thioureido linkage connected to a thiophene-2-carbonyl group and an ethyl acetate side chain. Key physicochemical properties include a predicted density of 1.480 g/cm³ and a pKa of 7.14, suggesting moderate solubility in aqueous environments at physiological pH .

Eigenschaften

IUPAC Name |

ethyl 2-[2-(thiophene-2-carbonylcarbamothioylamino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S3/c1-2-19-10(17)6-8-7-22-13(14-8)16-12(20)15-11(18)9-4-3-5-21-9/h3-5,7H,2,6H2,1H3,(H2,14,15,16,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXCSUCXFLIQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the thiophene-2-carbonyl chloride. This intermediate is then reacted with thiourea to form the thioureido derivative. The final step involves the cyclization of this intermediate with ethyl 2-bromoacetate under basic conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate exhibit significant antimicrobial properties. In vitro studies have shown that derivatives containing thiazole and thiophene moieties possess activity against various bacterial strains. For instance, a series of thiazol-4-one/thiophene derivatives were synthesized and evaluated for their antimicrobial efficacy, demonstrating promising results against resistant bacterial strains .

Antifungal Properties

Thiourea derivatives, including those with thiazole structures, have been documented for their antifungal activity. A study highlighted the synthesis of thiourea derivatives containing thiazole moieties, which were characterized and tested for antifungal activity using broth micro-dilution methods. The results indicated a broad spectrum of antifungal effects, suggesting that this compound may share similar properties .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route may include:

- Formation of Thiourea : Reacting thiophene-2-carbonyl chloride with appropriate amines to form thiourea derivatives.

- Thiazole Formation : Condensation reactions involving thiazole derivatives and the synthesized thiourea.

- Esterification : Finally, the introduction of the ethyl acetate group through esterification reactions.

These methods have been optimized to improve yield and purity while minimizing by-products .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Studies have shown that modifications in the thiourea or thiazole components can significantly affect their pharmacological properties. For instance, variations in substituents on the thiophene ring can enhance antimicrobial potency or alter selectivity towards specific pathogens .

Antileishmanial Potential

A recent study explored the antileishmanial potential of thiourea-based derivatives, indicating that structural analogs could effectively inhibit Leishmania species growth. This highlights the potential of this compound in treating neglected tropical diseases .

Anticancer Activity

Another area of research focuses on the anticancer properties of compounds similar to this compound. Studies have demonstrated that certain thiazole derivatives exhibit cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .

Wirkmechanismus

The mechanism of action of ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and thiazole rings. These interactions can modulate biological pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Thiazole derivatives are widely explored for their structural versatility and bioactivity.

Structural and Functional Group Analysis

Key Observations :

- Thiophene vs. Furan/Quinazolinone: The target compound’s thiophene-2-carbonyl group offers enhanced electron-rich aromaticity compared to the furan in or the quinazolinone in . This may influence π-π stacking interactions in biological targets .

- Thioureido vs.

- Trifluoromethyl and Methoxy Groups : Compounds with trifluoromethyl () or trimethoxyphenyl () substituents exhibit higher molar masses and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Biologische Aktivität

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate, commonly referred to as compound 1, is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on extensive literature review.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃N₃O₃S₃, and it features a thiazole ring linked to a thiourea moiety and an ethyl acetate group. The compound's structure is essential for its biological activity, influencing interactions with biological targets.

Synthesis

The synthesis of compound 1 typically involves the reaction of thiophene-2-carbonyl chloride with thiourea derivatives followed by cyclization to form the thiazole ring. This method has been documented in various studies focusing on the development of thiazole-based compounds for medicinal chemistry applications .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including compound 1. The minimum inhibitory concentration (MIC) values against various bacterial strains have shown promising results:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 8 | |

| Escherichia coli | 0.5 - 8 | |

| Klebsiella pneumoniae | 0.5 - 8 | |

| Pseudomonas aeruginosa | 0.5 - 8 |

These results indicate that compound 1 exhibits significant antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Antifungal Activity

In addition to antibacterial properties, compound 1 has demonstrated antifungal activity against various strains, including Candida albicans. The MIC values for antifungal activity ranged from 28 to 168 µg/mL, showcasing its potential as an antifungal agent .

Anticancer Activity

Research into the anticancer properties of thiazole derivatives has revealed that compound 1 may possess cytotoxic effects against several cancer cell lines. Studies have indicated that thiazole compounds can induce apoptosis in cancer cells, although specific data for compound 1 remains limited. However, the structural similarities with other active thiazoles suggest potential anticancer activity .

Case Studies and Research Findings

Case Study: Antimicrobial Resistance

A recent study highlighted the role of novel thiazole derivatives in combating antimicrobial resistance. Compound 1 was part of a series of compounds evaluated for their efficacy against resistant strains of bacteria. The findings suggested that modifications in the thiazole structure could enhance antimicrobial potency, making it a valuable candidate in drug development .

Research Findings: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that substituents on the thiazole ring significantly influence biological activity. For instance, small halogen substitutions were found to enhance antibacterial efficacy, while larger groups reduced activity . This insight is crucial for future modifications aimed at optimizing the therapeutic profile of compound 1.

Q & A

Q. Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in bond angles and stereochemistry. High-resolution data (≤ 0.8 Å) is critical for accurate refinement .

- Complementary Techniques : Combine ESI-MS (for molecular weight confirmation) and 2D NMR (¹H-¹³C HSQC, HMBC) to validate hydrogen bonding and thioureido-thiazole connectivity .

- Microanalysis : Ensure elemental analysis (C, H, N, S) aligns with theoretical values within ±0.4% to confirm purity .

Basic: What analytical techniques are essential for characterizing this compound?

Q. Answer :

- ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and detect impurities. Example: A target m/z of ~410–420 for derivatives .

- ¹H/¹³C NMR : Assign peaks for thiophene (δ 7.2–7.8 ppm), thiazole (δ 6.8–7.1 ppm), and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .

- FT-IR : Identify carbonyl stretches (1650–1750 cm⁻¹) and thiourea N-H bonds (3200–3400 cm⁻¹) .

Advanced: How can researchers evaluate the biological activity of this compound, particularly in anticancer studies?

Q. Answer :

- Cytotoxicity Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with control drugs (e.g., cisplatin) .

- Molecular Docking : Employ AutoDock or Schrödinger to simulate binding to targets like tubulin or topoisomerase II. Validate with in vitro enzyme inhibition assays .

- SAR Analysis : Modify substituents (e.g., thiophene vs. phenyl groups) to assess impact on potency. Fluorine or chlorine substitutions often enhance activity .

Advanced: What strategies address low yields in thioureido-thiazole coupling reactions?

Q. Answer :

- Catalyst Screening : Test bases (e.g., triethylamine) or acids (e.g., acetic acid) to optimize coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

Advanced: How do researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Q. Answer :

- Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AMBER) to better model thioureido-thiazole interactions.

- Metabolite Analysis : Use LC-MS to identify degradation products that may reduce observed activity .

- Crystal Structure Validation : Compare docking poses with X-ray structures of target proteins to refine binding hypotheses .

Basic: What purification methods are recommended for isolating the final product?

Q. Answer :

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of thioureido-thiazole derivatives.

- Recrystallization : Ethanol/water mixtures (4:1) effectively remove unreacted thiophene-2-carbonyl isothiocyanate .

- HPLC : Reverse-phase C18 columns (MeCN/H₂O) resolve closely related impurities .

Advanced: How can polymorphism affect the compound’s crystallographic data and bioactivity?

Q. Answer :

- Crystallographic Screening : Use SHELXD to identify polymorphs. Different crystal packing (e.g., hydrogen-bond networks) may alter solubility .

- Dissolution Testing : Compare bioavailability of polymorphs in simulated gastric fluid.

- Thermal Analysis : DSC/TGA profiles distinguish polymorphic transitions (endothermic peaks at 150–200°C) .

Advanced: What computational tools are suitable for studying the compound’s electronic properties?

Q. Answer :

- DFT Calculations : Gaussian or ORCA to map HOMO-LUMO gaps and predict reactivity. Thiophene rings often enhance electron delocalization .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to model pharmacokinetic behavior.

- QSAR Models : Train models on derivatives to predict logP and IC₅₀ values .

Basic: How is the ester group stability assessed under physiological conditions?

Q. Answer :

- Hydrolysis Studies : Incubate the compound in PBS (pH 7.4) or simulated plasma. Monitor degradation via HPLC at 254 nm .

- Enzymatic Assays : Test susceptibility to esterases (e.g., porcine liver esterase) to evaluate prodrug potential.

- pH-Dependent Stability : Compare half-life at pH 2 (stomach) vs. pH 7.4 (blood) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.